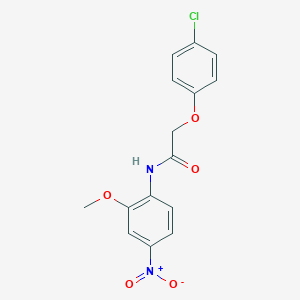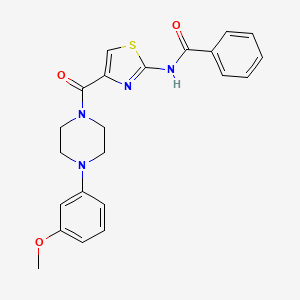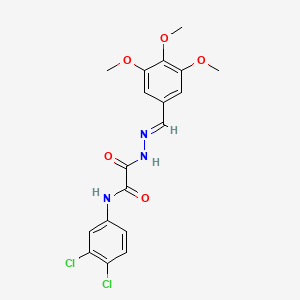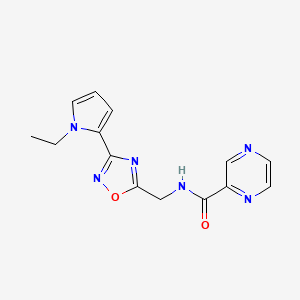
2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H13ClN2O5 and its molecular weight is 336.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation and Green Synthesis
The compound has been studied in the context of green synthesis methods, particularly through catalytic hydrogenation processes. For example, the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, utilizes a novel Pd / C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide. This process highlights the importance of catalytic hydrogenation in achieving high selectivity and stability in the synthesis of related compounds (Zhang Qun-feng, 2008).
Comparative Metabolism in Herbicides
Research has also delved into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study is crucial for understanding the metabolic pathways and potential toxicological profiles of related chloroacetamide compounds, providing insights into their environmental and health impacts (S. Coleman et al., 2000).
Inhibition of Fatty Acid Synthesis
The inhibition of fatty acid synthesis by chloroacetamides, including compounds structurally related to 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, has been studied in the green alga Scenedesmus Acutus. This research indicates the herbicidal potential of chloroacetamides in controlling weed growth in agricultural settings (H. Weisshaar & P. Böger, 1989).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Furthermore, the synthesis of 2-(substituted phenoxy) acetamide derivatives, including structures similar to the compound , has been explored for potential anticancer, anti-inflammatory, and analgesic activities. This research underscores the therapeutic potential of such compounds, with specific derivatives showing promising activities in preliminary screenings (P. Rani et al., 2014).
Syntheses of Cyclic Hydroxamic Acids and Lactams
The compound has relevance in the synthesis of cyclic hydroxamic acids and lactams, indicating its potential in the development of various organic molecules with agricultural or therapeutic applications. Such studies contribute to the broader understanding of chemical synthesis and the design of novel compounds with specific functionalities (H. Hartenstein & D. Sicker, 1993).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14-8-11(18(20)21)4-7-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBCJCAARABSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2705959.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2705960.png)
![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)

![N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide](/img/structure/B2705964.png)


![4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine](/img/structure/B2705968.png)
![2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2705970.png)
![N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2705971.png)



